molecular formula C24H24N6O B1193875 YLT-11

YLT-11

Cat. No.: B1193875
M. Wt: 412.5
InChI Key: JJFWXEIDXJHPGZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YLT-11 is a novel and potent inhibitor of polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. Abnormal expression of PLK4 has been linked to various human cancers, making it a promising target for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YLT-11 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity against PLK4. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

YLT-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target application .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different levels of activity against PLK4 and other molecular targets .

Mechanism of Action

YLT-11 exerts its effects by inhibiting the activity of PLK4. It binds to the ATP-binding pocket of PLK4, preventing its kinase activity and disrupting centriole duplication. This leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of centrosomal proteins and cell cycle checkpoints .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YLT-11

This compound is unique due to its high selectivity for PLK4 over other polo-like kinases (PLK1, PLK2, and PLK3). It exhibits a dissociation constant (Kd) of 5.2 nM for PLK4, making it a highly potent inhibitor . This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5

IUPAC Name

N-[4-[3-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]-1H-indazol-6-yl]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C24H24N6O/c1-16(31)26-24-25-13-12-21(27-24)19-9-10-20-22(28-29-23(20)14-19)11-8-17-4-6-18(7-5-17)15-30(2)3/h4-14H,15H2,1-3H3,(H,28,29)(H,25,26,27,31)/b11-8+

InChI Key

JJFWXEIDXJHPGZ-DHZHZOJOSA-N

SMILES

CC(=O)NC1=NC=CC(=N1)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=C(C=C4)CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YLT11;  YLT 11;  YLT-11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.